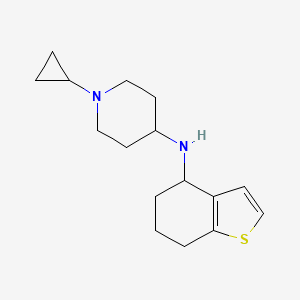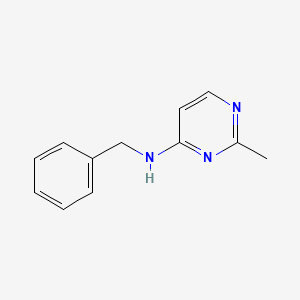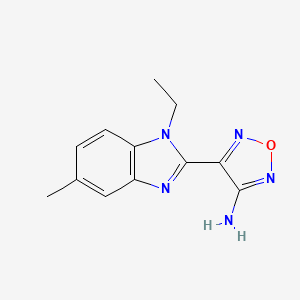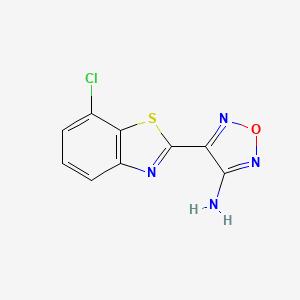
1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It is a promising drug candidate for the treatment of cancer and other diseases, as it has shown to have antitumor activity and immune-stimulatory effects.
Mecanismo De Acción
1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine works by blocking the adenosine A2A receptor, which is a key regulator of immune function. By inhibiting this receptor, 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine promotes the activation of T cells and other immune cells, leading to antitumor activity and immune-stimulatory effects.
Biochemical and Physiological Effects:
1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth, the activation of T cells and other immune cells, and the promotion of cytokine production. It has also been shown to have a good safety profile in preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine in lab experiments is its specificity for the adenosine A2A receptor, which allows for precise targeting of this pathway. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research and development of 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine, including:
1. Clinical trials to evaluate its efficacy and safety in combination with other cancer therapies.
2. Studies to identify biomarkers that can predict response to 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine.
3. Development of new formulations and delivery methods to improve its pharmacokinetics and bioavailability.
4. Investigation of its potential use in other diseases, such as autoimmune disorders and infectious diseases.
5. Further understanding of its mechanism of action and its effects on the immune system.
In conclusion, 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine is a promising drug candidate for the treatment of cancer and other diseases. Its inhibition of the adenosine A2A receptor has shown to have antitumor activity and immune-stimulatory effects. Further research and development are needed to fully understand its potential and to bring it to the clinic.
Métodos De Síntesis
The synthesis of 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine involves several steps, including the preparation of the starting material, the cyclization of the benzothiophene ring, and the coupling of the piperidine ring. The process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine has been extensively studied in preclinical and clinical trials for the treatment of cancer. It has shown to have antitumor activity by inhibiting the adenosine A2A receptor, which is overexpressed in many types of cancer. 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine also has immune-stimulatory effects by promoting the activation of T cells and other immune cells.
Propiedades
IUPAC Name |
1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S/c1-2-15(14-8-11-19-16(14)3-1)17-12-6-9-18(10-7-12)13-4-5-13/h8,11-13,15,17H,1-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIYDORLYQMEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)NC3CCN(CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4-[(1-methylpyrazol-4-yl)methylsulfamoyl]furan-2-carboxylic acid](/img/structure/B7568093.png)





![3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B7568143.png)
![2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7568157.png)

![3-[2,3-dihydro-1H-inden-5-ylsulfonyl(ethyl)amino]butanoic acid](/img/structure/B7568161.png)
![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)
![3-[(4,5,6,7-Tetrahydro-1-benzothiophen-4-ylamino)methyl]benzamide](/img/structure/B7568175.png)